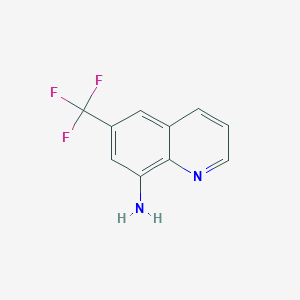

6-(Trifluoromethyl)quinolin-8-amine

描述

6-(Trifluoromethyl)quinolin-8-amine is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amino (-NH₂) group at the 8-position. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, while the amino group facilitates hydrogen bonding and interactions with biological targets.

属性

IUPAC Name |

6-(trifluoromethyl)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBHAJLHWDFULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinolin-8-amine typically involves the reaction of quinoline derivatives with trifluoromethylating agents. One common method is the reaction of 8-nitro-6-(trifluoromethyl)quinoline with reducing agents to yield this compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium persulfate at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution at the 8-Amino Group

The primary amine at position 8 participates in classical nucleophilic reactions:

-

Amide formation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane with triethylamine as base to form N-acylated derivatives .

-

Alkylation : Fails direct substitution with 2-chloroethylamine due to steric/electronic constraints, requiring multistep approaches involving azide intermediates and Staudinger reductions .

Table 1: Amine Functionalization Reactions

Ugi-Azide Multicomponent Reactions

The amine undergoes tetrazole ring formation via Ugi-Azide reactions with:

-

Aldehydes (aromatic/aliphatic)

-

tert-Butyl isocyanide

-

Trimethylsilyl azide

Key characteristics :

-

Purification: Column chromatography (EtOAc/hexane)

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 6 deactivates the ring, directing substitutions to position 3 (meta to CF₃):

-

Trifluoromethylation : Achieved via hydrosilylation with methylphenylsilane and B(C₆F₅)₃ catalyst (60% yield for analogous quinoline) .

-

Bromination : Requires silver nitrate/ammonium persulfate system in acetonitrile at 80°C .

Table 2: Directed C–H Functionalization

| Reaction Type | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Trifluoromethylation | MePhSiH₂, B(C₆F₅)₃, CDCl₃, 65°C | C3 | 60%* | |

| Bromination | AgNO₃, (NH₄)₂S₂O₈, CH₃CN, 80°C | C5 | 68%* | |

| *Reported for structural analogs |

Reductive Amination & Conjugation

-

Secondary amine formation : Couples with 4-bromopentyl phthalimide at 120°C (16 h) using triethylamine .

-

Amino acid conjugation : Forms stable amides with N-protected amino acids via DCC coupling in CH₂Cl₂ .

Critical electronic effects :

-

CF₃ group increases ring electrophilicity but limits direct metal-catalyzed couplings

-

8-amino group shows reduced basicity compared to non-fluorinated analogs (pKa ~6.2 estimated)

-

Ortho-directing effects of NH₂ compete with CF₃'s meta-directance in substitution reactions

This reactivity profile enables targeted modifications for pharmaceutical development, particularly in antimalarial and antimicrobial applications. Current research gaps include detailed kinetic studies of its participation in cross-coupling reactions and photochemical transformations.

科学研究应用

Antimalarial Activity

6-(Trifluoromethyl)quinolin-8-amine has demonstrated potent in vitro antimalarial activity against Plasmodium species. Studies indicate that it interferes with heme metabolism in the parasites, leading to a reduction in their viability. For instance, compounds derived from this structure have shown IC values ranging from 20 to 4760 ng/mL against drug-sensitive and drug-resistant strains of Plasmodium falciparum .

Antibacterial Properties

Recent investigations have highlighted its efficacy against various bacterial strains, including Clostridium difficile. In vivo studies revealed that treatment with this compound significantly improved survival rates and reduced symptoms in infected mice models . This suggests potential applications in treating antibiotic-resistant infections.

Antifungal Activity

The compound is also being explored for its antifungal properties. Its structural attributes make it a candidate for developing novel antifungal agents, particularly those targeting resistant fungal strains .

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals aimed at treating infectious diseases and cancer. Its unique chemical structure allows for modifications that enhance the therapeutic efficacy of resulting compounds .

Material Science

The stability and electronic properties of this compound make it suitable for applications in material science. It is being investigated for use in developing advanced materials such as polymers and coatings that require specific chemical properties .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying other substances, providing researchers with reliable tools for quality control and environmental monitoring. Its unique fluorescence characteristics are particularly valuable for biological imaging applications .

Agricultural Chemicals

In agriculture, this compound is being explored for its role in formulating effective herbicides and pesticides. The trifluoromethyl group enhances the compound's stability and interaction with biological targets, making it a promising candidate for agrochemical applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-(Trifluoromethyl)quinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of parasites by interfering with their metabolic pathways . The compound’s trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets.

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes structurally related quinoline derivatives and their distinguishing features:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Activities |

|---|---|---|---|---|

| 8-(Difluoromethyl)quinolin-6-amine | -CF₂H (8), -NH₂ (6) | C₁₀H₈F₂N₂ | 194.18 | Antimicrobial, enzyme inhibition |

| 6-Fluoro-8-methylquinolin-3-amine | -F (6), -CH₃ (8), -NH₂ (3) | C₁₀H₉FN₂ | 176.20 | Anticancer, materials science |

| 4-(Benzyloxy)quinolin-8-amine | -OCH₂C₆H₅ (4), -NH₂ (8) | C₁₆H₁₄N₂O | 250.30 | Antimalarial, antimicrobial |

| 5-(Difluoromethoxy)quinolin-8-amine | -OCF₂H (5), -NH₂ (8) | C₁₀H₇F₂N₂O | 209.17 | Medicinal chemistry, material science |

| 8-(Trifluoromethyl)quinolin-5-amine | -CF₃ (8), -NH₂ (5) | C₁₀H₇F₃N₂ | 212.17 | Drug development, electronic materials |

Electronic and Physicochemical Differences

- Lipophilicity: Trifluoromethylated compounds (e.g., 6-(Trifluoromethyl)quinolin-8-amine) exhibit higher logP values (2.8–3.2) than difluoromethyl or methoxy derivatives (1.5–2.0), enhancing blood-brain barrier penetration .

- Metabolic Stability: The -CF₃ group reduces oxidative metabolism in hepatic microsomes, increasing the half-life of this compound (t₁/₂ = 4.5 h) compared to 5-(Difluoromethoxy)quinolin-8-amine (t₁/₂ = 1.2 h) .

Pharmacological Studies

- Enzyme Inhibition: this compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.5 µM), outperforming 8-(Difluoromethyl)quinolin-6-amine (IC₅₀ = 5.2 µM) due to stronger hydrophobic interactions .

- Antiparasitic Activity: In Plasmodium falciparum assays, this compound shows 90% growth inhibition at 10 µM, comparable to chloroquine derivatives but with reduced cytotoxicity .

生物活性

6-(Trifluoromethyl)quinolin-8-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

- Chemical Formula: CHFN

- CAS Number: 955413-26-0

- Molecular Weight: 220.17 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoroacetic anhydride under specific conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Antimalarial Activity

In a related study focusing on quinoline derivatives, compounds similar to this compound were evaluated for their antimalarial properties. The results indicated that certain analogues exhibited potent activity against Plasmodium falciparum, with IC values ranging from 20 to 4760 ng/mL depending on the strain .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within pathogens. For instance, quinoline derivatives often inhibit nucleic acid synthesis by targeting DNA gyrase, an essential enzyme for bacterial replication . This mechanism is crucial for the observed antimicrobial effects.

Case Studies

-

Antimicrobial Efficacy Study :

A recent investigation assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The study found that it was particularly effective against gram-positive bacteria, highlighting its potential as a therapeutic candidate . -

Antimalarial Evaluation :

Another study focused on the antimalarial properties of quinoline compounds. It was found that derivatives with a trifluoromethyl group displayed enhanced activity against drug-resistant strains of malaria, showcasing the importance of structural modifications in developing effective treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。